N-(3-chloro-4-methoxyphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide
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Overview
Description
N-(3-CHLORO-4-METHOXYPHENYL)-2-{5-OXO-4H,5H-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-4-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-{5-OXO-4H,5H-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-4-YL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the triazoloquinazoline core, which is synthesized from anthranilic acid. The key steps include:
Formation of the Triazoloquinazoline Core: Anthranilic acid is reacted with hydrazine hydrate to form the hydrazide intermediate.
Substitution Reaction: The triazoloquinazoline core is then subjected to nucleophilic substitution with 3-chloro-4-methoxyaniline to introduce the N-(3-chloro-4-methoxyphenyl) group.
Acetylation: The final step involves the acetylation of the substituted triazoloquinazoline to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHOXYPHENYL)-2-{5-OXO-4H,5H-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-4-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted triazoloquinazolines .
Scientific Research Applications
N-(3-CHLORO-4-METHOXYPHENYL)-2-{5-OXO-4H,5H-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-4-YL}ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-{5-OXO-4H,5H-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
Uniqueness
N-(3-CHLORO-4-METHOXYPHENYL)-2-{5-OXO-4H,5H-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-4-YL}ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H14ClN5O3 |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetamide |
InChI |
InChI=1S/C18H14ClN5O3/c1-27-15-7-6-11(8-13(15)19)21-16(25)10-23-17-9-20-22-24(17)14-5-3-2-4-12(14)18(23)26/h2-9H,10H2,1H3,(H,21,25) |
InChI Key |
XYVAJUILHQULFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O)Cl |
Origin of Product |
United States |
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